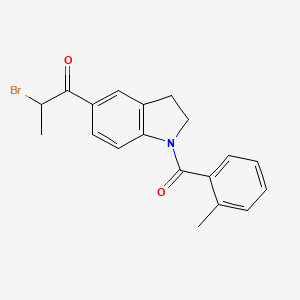
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of chemical probes, suggesting potential interactions with various biological targets .
Mode of Action
It’s known that terminal alkynes, such as the prop-2-yn-1-yloxy group in this compound, can undergo oxidative alkyne–alkyne coupling under certain conditions . This reaction could potentially lead to changes in the target molecules.
Biochemical Pathways
The compound’s bromine and alkyne groups suggest it may be involved in various cross-coupling reactions .
Result of Action
Similar compounds have been used in the synthesis of chemical probes, which are tools used to study biological systems . This suggests that the compound may have the potential to modify biological targets in a way that allows for further study.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It acts as a building block in the formation of various compounds through reactions such as nucleophilic substitution and oxidative coupling . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds. For instance, it can interact with enzymes that catalyze the addition of functional groups to the pyridine ring, enhancing its reactivity and enabling the synthesis of more complex molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of key signaling molecules. This compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes . These findings underscore the importance of determining the optimal dosage for specific applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through pathways such as oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the enzymes that catalyze these reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-bromo-4-methyl-5-prop-2-ynoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYARLJRSUZDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1OCC#C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

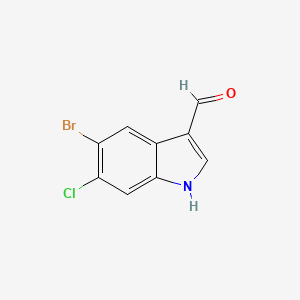


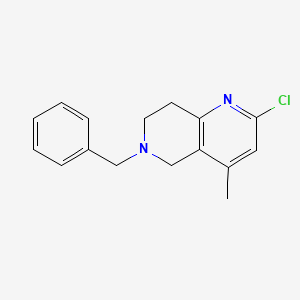

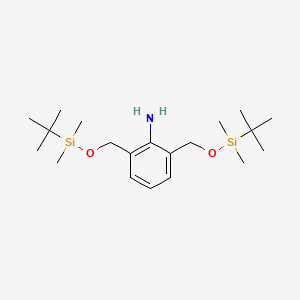
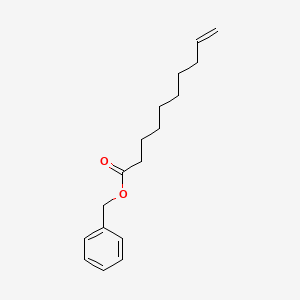
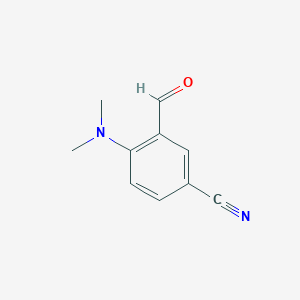
![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1380989.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)
![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)
